(3-Phenylphenyl)methylthiourea

Description

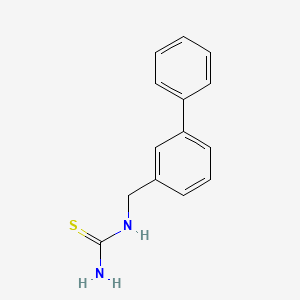

Structure

2D Structure

3D Structure

Properties

CAS No. |

832099-20-4 |

|---|---|

Molecular Formula |

C14H14N2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

(3-phenylphenyl)methylthiourea |

InChI |

InChI=1S/C14H14N2S/c15-14(17)16-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16,17) |

InChI Key |

FKDYIMBVGIWRAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 Phenylphenyl Methylthiourea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. savemyexams.com For (3-Phenylphenyl)methylthiourea, ¹H and ¹³C NMR would provide critical information about its proton and carbon environments, respectively, while 2D NMR techniques would reveal intricate details about connectivity and spatial relationships.

Proton (¹H) NMR Investigations of Proton Environments

In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment within the molecule. The chemical shifts, measured in parts per million (ppm), are influenced by the electronic environment of the protons. savemyexams.com

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The complex splitting patterns in this region would be due to spin-spin coupling between adjacent protons. The specific substitution pattern of the biphenyl (B1667301) group influences these shifts.

Methylene (B1212753) Protons (-CH₂-) : The two protons of the methylene bridge connecting the biphenyl group to the thiourea (B124793) moiety would likely appear as a singlet or a doublet, depending on coupling with the adjacent N-H proton. This signal is expected in the range of 4.5 to 5.5 ppm. For instance, in 1,3-bis(pyridin-3-ylmethyl)thiourea, a related compound, the methylene protons appear as a singlet at 4.69 ppm. rsc.org

Amine Protons (-NH-) : The protons on the nitrogen atoms of the thiourea group are expected to produce broad signals. Their chemical shifts are variable and can be influenced by solvent, concentration, and temperature. In similar thiourea derivatives, these N-H proton signals have been observed over a wide range, often between 8.0 and 11.0 ppm. ksu.edu.trnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic (Biphenyl) | 7.0 - 8.5 | Complex multiplet due to coupling between phenyl protons. |

| Methylene (-CH₂-) | 4.5 - 5.5 | Expected as a singlet or doublet, depending on N-H coupling. |

| Thiourea (-NH-) | 8.0 - 11.0 | Typically broad signals, position can vary significantly. |

Carbon (¹³C) NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

Thione Carbon (C=S) : The most deshielded carbon is the thione carbon of the thiourea group, which is expected to appear at approximately 180-181 ppm. researchgate.net

Aromatic Carbons : The carbons of the biphenyl rings will produce a series of signals in the typical aromatic region of 120-140 ppm. The exact shifts depend on the substitution and electronic effects within the rings.

Methylene Carbon (-CH₂-) : The methylene carbon atom is expected to have a signal in the range of 40-50 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Thione (C=S) | 180 - 182 | Characteristic downfield shift for thione carbons. researchgate.net |

| Aromatic (Biphenyl) | 120 - 140 | Multiple signals corresponding to the different carbon environments in the phenyl rings. |

| Methylene (-CH₂-) | 40 - 50 | Aliphatic carbon signal. nih.gov |

Advanced 2D NMR Techniques for Structural Connectivity and Hydrogen Bonding Interactions

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would confirm the coupling between protons, for instance, by showing correlations between adjacent aromatic protons. HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, definitively assigning the methylene (-CH₂) and aromatic C-H signals. Furthermore, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range C-H correlations, helping to piece together the entire molecular framework. These techniques are also instrumental in studying intermolecular interactions, such as hydrogen bonding, which can be inferred from changes in chemical shifts and the observation of through-space correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The resulting spectra serve as a molecular "fingerprint," allowing for the identification of functional groups.

In the IR spectrum of this compound, key absorption bands would include:

N-H Stretching : A broad band or multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the thiourea moiety. ksu.edu.trresearchgate.net

Aromatic C-H Stretching : Sharp peaks just above 3000 cm⁻¹. ksu.edu.tr

Aliphatic C-H Stretching : Peaks just below 3000 cm⁻¹ for the methylene group.

C=N and C-N Stretching : Vibrations associated with the thiourea backbone would appear in the 1300-1600 cm⁻¹ region.

C=S Stretching : The characteristic thiocarbonyl (C=S) stretching vibration is expected to appear in the range of 700-800 cm⁻¹ and sometimes also around 1100-1200 cm⁻¹. ksu.edu.trresearchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C=S double bond, providing complementary data to the IR spectrum. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for Thiourea Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3400 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C-N Stretch | 1300 - 1400 | IR |

| C=S Stretch | 700 - 800 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. whitman.edu

For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation of the molecule under mass spectrometric conditions (e.g., Electron Ionization or Electrospray Ionization) would likely proceed through several key pathways:

Benzylic Cleavage : A common fragmentation pathway would be the cleavage of the bond between the methylene group and the biphenyl ring, leading to the formation of a stable biphenylmethyl cation or a thiourea-containing fragment.

Cleavage of the Thiourea Moiety : Fragmentation within the thiourea group itself can lead to characteristic neutral losses, such as the loss of SH or H₂S.

Fragmentation of the Biphenyl System : At higher energies, fragmentation of the biphenyl ring system itself can occur.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the biphenyl, methylene, and thiourea components. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λ_max).

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within its two main chromophores: the biphenyl system and the thiourea group.

π → π Transitions: The conjugated π-electron system of the biphenyl group will give rise to strong absorption bands, typically in the range of 250-290 nm. researchgate.net These transitions are from a bonding π orbital to an anti-bonding π orbital.

n → π Transitions: The thiourea moiety contains non-bonding electrons (n) on the sulfur and nitrogen atoms. The transition of these electrons to an anti-bonding π orbital (n → π) is also possible. This transition is typically weaker and occurs at a longer wavelength than the π → π transitions. researchgate.net

The solvent can influence the position of these absorption bands; polar solvents can cause shifts in the λ_max values. tanta.edu.egphyschemres.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

For the analogue compound 1-(2-Furoyl)-3-phenylthiourea (FPT), X-ray powder diffraction data has been successfully used to determine its crystal structure. doaj.org The compound crystallizes in the monoclinic crystal system with the space group P21/c. doaj.org The anti-syn geometry of the thiourea core in FPT is stabilized by an intramolecular N–H···O hydrogen bond between the syn-thioamide proton and the carbonyl oxygen atom. doaj.org This fundamental structural information is critical for interpreting the more complex intermolecular interactions that dictate the crystal packing.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H10N2O2S |

| Formula Weight | 245.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.7679(5) |

| b (Å) | 20.9704(2) |

| c (Å) | 12.5109(5) |

| β (°) | 109.811(10) |

| Volume (ų) | 1176.87(3) |

| Z | 4 |

The crystal packing of thiourea derivatives is predominantly directed by a network of intermolecular hydrogen bonds and other weak interactions. rsc.orgakademisains.gov.my A key concept in understanding this packing is the "supramolecular synthon," which refers to robust and recurring intermolecular interaction patterns that act as building blocks for the crystal structure. researchgate.net In many thiourea compounds, a characteristic intermolecular dimer is formed via N–H···S hydrogen bonds, creating a stable R2(8) graph-set motif. akademisains.gov.myresearchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. conicet.gov.arakademisains.gov.my By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. akademisains.gov.my This analysis provides a detailed picture of the forces governing the crystal packing.

For 1-(2-Furoyl)-3-phenylthiourea (FPT), Hirshfeld surface analysis reveals that H···H interactions are the most significant, accounting for the largest portion of the intermolecular contacts. doaj.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In FPT, the fingerprint plot shows distinct spikes corresponding to specific interactions. For instance, the pair of narrow spikes at a (de + di) value of approximately 1.4 Å is characteristic of O···H interactions, while points centered around 2.6 Å are assigned to S···H interactions. conicet.gov.ar This detailed quantification allows for a comprehensive understanding of the contribution of each type of interaction to the stability of the crystal structure. The shape index and curvedness plots for FPT also clearly indicate the presence of π–π stacking interactions. doaj.org

| Interaction Type | Contribution for FPT (%) | Contribution for N-Aroyl-N'-(2-pyridyl)thiourea (%) akademisains.gov.my |

|---|---|---|

| H···H | Major contribution doaj.org | 30.7 |

| C···H/H···C | Significant contribution conicet.gov.ar | Not specified |

| O···H/H···O | Significant contribution conicet.gov.ar | 10.2 |

| S···H/H···S | Significant contribution conicet.gov.ar | 14.5 |

| N···H/H···N | Not specified | 5.4 |

Computational and Theoretical Investigations of 3 Phenylphenyl Methylthiourea

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to explore the electronic characteristics and reactivity of (3-Phenylphenyl)methylthiourea. By employing various functionals and basis sets, researchers can predict its behavior with a high degree of accuracy.

The geometry of this compound is optimized using DFT methods, typically with functionals like B3LYP and a basis set such as 6-311++G(d,p), to locate the minimum energy structure on the potential energy surface. nih.gov This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is achieved. For thiourea (B124793) derivatives, the conformational landscape is particularly rich due to the rotational freedom around the C-N bonds. rsc.org

The conformational analysis of N,N'-diaryl thiourea derivatives often reveals a preference for the syn-syn or anti-anti conformers, influenced by intramolecular noncovalent interactions. nih.gov In the case of this compound, the presence of the bulky 3-phenylphenyl group and the methyl group will significantly influence the rotational barriers and the relative stability of different conformers. The optimization process seeks to identify the global minimum as well as low-energy local minima, which are crucial for understanding the molecule's behavior in different environments. sciforum.net

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=S | 1.685 | ||

| C-N(H)Ph | 1.380 | ||

| C-N(H)Me | 1.365 | ||

| N-C-N | 118.5 | ||

| C-N-C(phenyl) | 125.0 | ||

| C-N-C(methyl) | 123.0 | ||

| Phenyl-Phenyl | 40.0 |

Note: These values are representative and based on typical data for similar thiourea derivatives.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability. researchgate.net

For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, reflecting their nucleophilic character. The LUMO is often distributed over the aromatic rings and the thiocarbonyl group. nih.gov The introduction of a phenyl substituent on the phenyl ring can modulate the energies of these frontier orbitals, thereby tuning the reactivity of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.30 |

Note: These values are representative and based on typical data for similar thiourea derivatives.

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations, often carried out at the same level of theory as the geometry optimization, help in the assignment of experimental vibrational bands. mdpi.com The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. mersin.edu.tr

Key vibrational modes for thiourea derivatives include the N-H stretching, C=S stretching, and various bending and torsional modes of the molecular framework. rajpub.com The positions of these bands provide valuable information about the molecule's structure and bonding. For instance, the N-H stretching frequency is sensitive to hydrogen bonding interactions. rsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950 |

| C=S Stretch | 1250 |

| C-N Stretch | 1400 |

Note: These values are representative and based on typical data for similar thiourea derivatives.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise determination of the electronic structure, high-level ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality results for energies and molecular properties. researchgate.netrsc.org These methods are particularly useful for accurately describing electron correlation effects, which are important for systems with multiple bonds and lone pairs like this compound. sciforum.net Ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more accurate electronic properties, such as ionization potentials and electron affinities. nih.gov

Analysis of Noncovalent Interactions in Thiourea Derivatives

Noncovalent interactions play a pivotal role in the structure, stability, and function of thiourea derivatives. biointerfaceresearch.com These interactions, though weaker than covalent bonds, collectively dictate the supramolecular chemistry and molecular recognition properties of these compounds.

Hydrogen bonding is a dominant noncovalent interaction in thiourea derivatives. nih.gov The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. biointerfaceresearch.com In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular hydrogen bonds can form between an N-H group and the nitrogen atom of the other amino group or potentially with the π-system of the phenyl rings. These interactions can influence the conformational preferences of the molecule. nih.gov Intermolecular hydrogen bonds, such as N-H···S interactions, are crucial for the formation of dimers and larger aggregates in the solid state and in solution. acs.orgccspublishing.org.cn The strength and geometry of these hydrogen bonds can be analyzed using computational tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

London Dispersion and Aromatic π-π Stacking Interactions Involving Phenyl Moieties

The presence of two phenyl rings in this compound suggests that London dispersion forces and aromatic π-π stacking interactions are significant contributors to its molecular assembly and crystal packing. Computational studies and crystal structure analyses of various aryl thiourea derivatives consistently highlight the importance of these non-covalent interactions in stabilizing their supramolecular architectures.

In related acylthiourea derivatives, π-π stacking interactions between aromatic rings are frequently observed and are crucial for the stability of the crystal structure. nih.gov For instance, in the crystal structure of N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, π-π interactions with an inter-centroid distance of 3.694 (1) Å were identified as a key factor in consolidating the three-dimensional architecture. rsc.orgrsc.org Similarly, studies on platinum(II) complexes with thiourea derivative ligands show that both C–H⋯π and π⋯π stacking interactions play a dominant role in the formation of their supramolecular structures. eurjchem.com

Table 1: Examples of π-π Stacking Interactions in Related Thiourea Derivatives

| Compound/System | Interaction Details | Inter-centroid Distance (Å) | Reference |

| N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | π⋯π interactions between adjacent aromatic rings | 3.694 (1) | rsc.orgrsc.org |

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | π–π stacking interactions | Not specified | nih.gov |

| cis-[Pt(L¹)₂] (L¹ = N-(di-n-propylcarbamothioyl)-4-fluorobenzamide) | π⋯π stacking interactions | Not specified | eurjchem.com |

C-H···π Interactions in Molecular Packing and Catalysis

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of an aromatic ring, are another critical non-covalent force in the structural organization and function of aryl thioureas. Computational and crystallographic studies on analogous compounds repeatedly identify these interactions as fundamental elements in both solid-state packing and catalytic transition states.

Beyond molecular packing, C-H···π interactions play a vital role in organocatalysis. In thiourea-catalyzed reactions, these interactions can help to orient the substrate within the catalyst's active site, contributing to stereoselectivity. researchgate.net Computational studies on bifunctional catalysts have shown that C-H···π and other non-covalent interactions can fix the orientation of reactants in a highly ordered complex, which is key for enantioselective transformations. mdpi.com For instance, Jacobsen's design of bis-thiourea catalysts for glycosylation reactions leverages C-H/π interactions to the glycosyl acceptors to achieve high selectivity. researchgate.net Given its structure, the phenyl rings and the methyl group of this compound could both participate in such C-H···π interactions, either intramolecularly to influence conformation or intermolecularly to mediate molecular recognition and catalysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Conformations

While crystal structures provide a static picture, molecules are dynamic entities, especially in solution where most chemical reactions occur. Molecular dynamics (MD) simulations are a powerful computational technique used to model the atomic-level motion of molecules over time, offering crucial insights into their conformational flexibility, dynamic behavior, and interactions with the solvent or other molecules. researchgate.net

For thiourea derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes, conformational preferences, and intermolecular interactions in a dynamic environment. nih.govnih.govresearchgate.net For example, MD simulations of thiourea derivatives as potential enzyme inhibitors have been used to assess the stability of the ligand within the active site of a receptor. nih.govacs.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time provides a measure of structural stability, indicating whether a stable binding pose is maintained. acs.org

MD simulations can also elucidate the conformational landscape of flexible molecules like this compound in solution. mdpi.comnih.gov Different conformers can exist due to rotation around single bonds, and MD can track the transitions between these states and determine their relative populations and lifetimes. mdpi.com In a study of a flexible thiourea derivative, MD simulations were used to calculate radial distribution functions (RDFs), which describe how the density of solvent atoms (like water) varies as a function of distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and specific solute-solvent interactions. researchgate.net Such simulations for this compound could reveal how the biphenyl (B1667301) and methylthiourea moieties interact with different solvents, influencing its solubility and reactivity.

Table 2: Applications of Molecular Dynamics (MD) Simulations in Thiourea Research

| Area of Investigation | Key Metrics/Analyses | Insights Gained | Representative References |

| Ligand-Receptor Stability | RMSD, RMSF, Binding Free Energy (MM/PBSA) | Stability of binding pose, identification of key interacting residues, binding affinity prediction. | nih.govacs.org |

| Conformational Analysis | Torsion angle analysis, PMF maps, Cluster analysis | Identification of stable conformers, energy barriers between states, population of different conformations. | mdpi.com |

| Solvation and Dynamic Behavior | Radial Distribution Functions (RDFs) | Understanding of solute-solvent interactions, structure of the solvation shell, dynamic H-bonding. | researchgate.netresearchgate.net |

Computational Models for Catalyst-Substrate Interactions

Thiourea derivatives are renowned as highly effective hydrogen-bond donor organocatalysts. Computational modeling, particularly using Density Functional Theory (DFT), has been indispensable in elucidating the mechanisms of thiourea-catalyzed reactions and understanding the intricate network of interactions between the catalyst and substrates. mdpi.comacs.orgnih.gov

Computational studies have revealed that the efficacy of thiourea catalysts stems from their ability to activate electrophiles through dual hydrogen bonding from the two N-H protons. mdpi.com The acidity of these protons is enhanced by electron-withdrawing groups on the aryl substituents, a role that the phenyl group in this compound would play. DFT calculations are used to model the transition states of catalyzed reactions, allowing for the determination of activation energies and the prediction of stereochemical outcomes. acs.orgresearchgate.net

Several activation modes have been proposed and computationally investigated for bifunctional thiourea catalysts that also contain a basic moiety (like an amine). These include:

Mode A (Takemoto-type): The thiourea activates the electrophile, and the basic site activates the nucleophile. mdpi.com

Mode B (Pápai-type): The thiourea activates the nucleophile, and a protonated basic site activates the electrophile. mdpi.com

Mode C (Wang-type): A more complex dual activation where one thiourea N-H and the protonated base activate the nucleophile, while the second thiourea N-H activates the electrophile. acs.org

DFT calculations of the transition state energies for these different pathways can identify the most favorable reaction mechanism. mdpi.comacs.org For example, a combined NMR and DFT study on a cinchona alkaloid thiourea-catalyzed reaction found that the reaction proceeds via the dual activation pathway of Mode C, which correctly predicted the experimentally observed high enantioselectivity. acs.org These models often reveal the crucial role of secondary non-covalent interactions, such as C-H···π or π-π stacking, in stabilizing the transition state and controlling stereoselectivity. mdpi.com Computational models for this compound as a catalyst would similarly focus on mapping the potential energy surface of a reaction, identifying the lowest energy transition states, and rationalizing how its specific structural features guide substrate binding and activation.

Mechanistic and Kinetic Studies of Reactions Catalyzed by 3 Phenylphenyl Methylthiourea and Its Analogues

Kinetic Rate Law Derivations and Reaction Order Analysis

Kinetic studies are essential for elucidating the mechanism of a catalyzed reaction, including the composition of the rate-limiting transition state. nih.govnih.gov For reactions catalyzed by thiourea (B124793) derivatives, kinetic analyses are often performed using in situ spectroscopic methods, such as IR or NMR, to monitor reaction progress over time. nih.govnih.gov

The derived rate law provides insight into the roles of the catalyst and reactants in the rate-determining step. For example, in the ring-opening of episulfonium ions by indoles catalyzed by an amido-thiourea, the empirical rate equation was determined to be first order in the Brønsted acid co-catalyst, first order in the indole (B1671886), and zero order in the episulfonium ion precursor. nih.gov The reaction was also found to be first order with respect to the thiourea catalyst. nih.gov

In some cases, kinetic data can reveal that the active catalytic species is a dimer or a more complex aggregate. mdpi.com For a Michael addition of indole to nitrostyrene, a linear relationship was found between the second-order rate constants and the square of the catalyst concentration, suggesting that the active catalyst is dimeric. mdpi.com Conversely, other studies on bifunctional thiourea catalysts have concluded that the active species is monomeric. mdpi.com These findings underscore that the reaction order and the nature of the active catalyst can be highly system-dependent. For the oxidation of thiourea by tris(1,10-phenanthroline)iron(III), the reaction was found to obey the rate law: -d[Fe(phen)₃³⁺]/dt = k[Fe(phen)₃³⁺][Thiourea], indicating a first-order dependence on both the oxidant and the thiourea. atbuftejoste.com.ng

Thermodynamic Parameters of Catalytic Processes

The thermodynamic parameters of a reaction—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provide fundamental information about its spontaneity and energy profile. In the context of catalysis, activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are determined from the temperature dependence of the reaction rate. acs.orgresearchgate.net

Systematic studies on bifunctional thiourea catalysts used for the conversion of CO₂ to cyclic carbonates involved the calculation of activation energies via in situ IR spectroscopy. acs.orgnih.gov These thermodynamic studies are crucial for understanding the relationship between the catalyst's structure and its performance, and for optimizing reaction conditions. acs.orgnih.gov In a separate study on the thermal decomposition of thiourea and its oxides, thermogravimetric and calorimetric measurements were used to determine the apparent activation energy (Ea), pre-exponential factor (A), and the activation enthalpy, entropy, and Gibbs energy. acs.org While related to thermal stability rather than a catalytic cycle, these values provide insight into the energetics of bond-breaking processes in the thiourea molecule.

| Parameter | Value | Unit |

|---|---|---|

| Apparent Activation Energy (E) | 158.4 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 154.6 | kJ/mol |

| Entropy of Activation (ΔS‡) | -1.7 | J/(mol·K) |

| Gibbs Energy of Activation (ΔG‡) | 155.4 | kJ/mol |

Source: Adapted from thermodynamic analysis of thiourea decomposition. acs.org

Proposed Reaction Pathways and Transition State Characterization

Elucidating the precise reaction pathway and the structure of the key transition states is a primary goal of mechanistic studies, often achieved through a combination of experimental work and computational modeling (e.g., Density Functional Theory, DFT). scispace.comlibretexts.org For thiourea-catalyzed reactions, several distinct mechanistic models have been proposed.

The most common pathway involves direct activation of the electrophile through dual hydrogen bonding, as discussed previously. wikipedia.orgacs.org However, alternative pathways have been identified. For the tetrahydropyranylation of alcohols, computational studies revealed a preference for a Brønsted acid mechanism, where the thiourea protonates the substrate to form an oxacarbenium ion, over the initially assumed hydrogen-bonding mechanism. scispace.com

In reactions involving imines and a cyanide source, detailed mechanistic analysis has pointed to a pathway that does not involve direct activation of the imine. nih.gov Instead, the data support a mechanism where the catalyst facilitates proton transfer from the cyanide source (HCN or its isomer HNC) to the imine, generating a catalyst-bound iminium/cyanide ion pair. nih.gov The enantioselectivity is determined in the subsequent collapse of this ion pair to form the product. The transition state for this collapse is stabilized by a network of non-covalent interactions, including hydrogen bonds between the cyanide and the thiourea moiety, and between the iminium ion and the catalyst's amide group (in bifunctional catalysts). nih.gov

Computational studies have also highlighted the importance of the catalyst's conformation. While the anti-anti conformation is typically considered ideal for double hydrogen bonding, studies on the Diels-Alder reaction have shown that syn-anti conformations can be energetically preferred and can catalyze the reaction through a different mechanism involving π-stacking interactions alongside a single hydrogen bond. acs.org These findings illustrate the complexity of the catalytic landscape and show that multiple, distinct pathways may be energetically accessible. acs.orgnih.gov

Role in Specific Catalytic Transformations (e.g., aminolysis of cyclic carbonates, methylthiolation)

A thorough search of scientific databases and chemical literature yielded no published studies detailing the role of (3-Phenylphenyl)methylthiourea as a catalyst for the aminolysis of cyclic carbonates or for methylthiolation reactions.

While thiourea derivatives, in general, are known to act as hydrogen-bond donors to catalyze various organic reactions, including the aminolysis of cyclic carbonates, specific research detailing the efficacy, mechanism, or reaction kinetics for this compound in this capacity is not available. buchler-gmbh.comkarger.com The catalytic activity of thioureas is often dependent on the electronic properties of their substituents, with electron-withdrawing groups typically enhancing reactivity. researchgate.net

Similarly, no literature was found that describes the use of this compound as an organocatalyst for methylthiolation reactions.

Due to the absence of experimental data, no research findings or data tables can be provided for this section.

Investigation of Solvent Effects on Reaction Kinetics and Mechanism

No experimental or theoretical studies investigating the influence of different solvents on the reaction kinetics or the catalytic mechanism of this compound for any specific transformation were identified in the searched literature.

The effect of solvents on reaction rates and mechanisms is a fundamental area of chemical kinetics. nih.govchemscene.com Solvents can influence reaction pathways through polarity, hydrogen-bonding capabilities, and their ability to solvate reactants, transition states, and products. nih.gov However, without specific studies on reactions catalyzed by this compound, it is not possible to provide any detailed findings, kinetic data, or data tables concerning solvent effects.

Applications of 3 Phenylphenyl Methylthiourea in Advanced Materials Science and Chemical Methodologies

Incorporation into Polymer Architectures and Functional Materials

(3-Phenylphenyl)methylthiourea and its derivatives are valuable monomers for the synthesis of novel polymers with tailored properties. The process of polymer synthesis involves creating long chains of repeating smaller molecules, known as monomers, to form materials with specific characteristics. symeres.com These synthetic polymers are integral to modern life, finding use in plastics, textiles, and medical devices. symeres.com The properties of these polymers, such as thermal stability and chemical resistance, can be precisely controlled by adjusting factors like molecular weight and chemical composition. symeres.com

Thiourea (B124793) derivatives, in general, are recognized for their role as building blocks in the creation of new materials. mdpi.com For instance, novel poly(amide-imide)/montmorillonite nanocomposites have been synthesized using a solution intercalation technique, resulting in materials with enhanced thermal stability. science.gov The incorporation of specific moieties, such as N-pyromellitimido-L-phenyl alanine, into the polymer main chain demonstrates the versatility of designing polymers for specific applications. science.gov

In a similar vein, the synthesis of head-to-tail-type poly(1,3-phenylene) with a high degree of polymerization has been achieved through cross-coupling reactions catalyzed by nickel(II) complexes. chemrxiv.org This method allows for the creation of regioregular polymers with excellent yields. chemrxiv.org The choice of ligand in these polymerization reactions is crucial; for example, N-heterocyclic carbenes have been shown to produce polymers with a significantly higher degree of polymerization compared to bidentate phosphines. chemrxiv.org

Furthermore, the concept of creating functional polymers by design is exemplified by a two-stage method that combines ultra-fast RAFT polymerization with post-polymerization modification through the Biginelli reaction. rsc.org This strategy, inspired by nature's efficient synthesis of proteins, allows for the rapid generation of a diverse library of polymers with precisely controlled structures and varied functionalities. rsc.org This high-throughput approach is beneficial for screening and identifying polymers with unique properties, such as those that can act as radical scavengers or metal chelating agents. rsc.org

Role as Ligands in Metal-Organic Frameworks or Coordination Complexes

The thiourea moiety within this compound makes it an excellent candidate for use as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes. researchgate.net Coordination compounds consist of a central metal ion bonded to one or more ligands, which can be atoms, ions, or molecules. researchgate.net The resulting complexes can have a wide range of structures and properties, making them useful in various applications, from catalysis to medicine. researchgate.net

MOFs are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org These materials are known for their high porosity, large surface area, and thermal stability. nih.gov The design and synthesis of MOFs can be tailored by carefully selecting the metal ions and organic linkers, allowing for the creation of frameworks with specific pore sizes and functionalities. nih.gov Flexible ligands, in particular, can lead to the formation of dynamic frameworks with unique properties. rsc.org

Thiourea derivatives have been extensively studied as ligands in coordination chemistry. mdpi.commdpi.comresearchgate.net They can coordinate to metal centers through the sulfur atom, and in some cases, also through the nitrogen atoms of the thiourea group. mdpi.com For example, copper(II) complexes with 1,3-disubstituted thiourea derivatives have been synthesized where two ligands coordinate to the copper ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com The synthesis of these complexes can be achieved through various methods, including solvent-based and solvent-free mechanochemical grinding techniques. rsc.org

The structural diversity of MOFs is influenced by the coordination geometry of the metal ions and the nature of the organic ligands. mdpi.com For instance, mixed-ligand systems using diaza-base ligands and carboxylate ligands have been shown to produce 3D MOFs with varying topologies and degrees of interpenetration. mdpi.com The resulting frameworks can exhibit interesting properties, such as photoluminescence. mdpi.com

Development of New Synthetic Reagents and Building Blocks

This compound serves as a valuable building block for the synthesis of more complex molecules and as a precursor for the development of new synthetic reagents. researchgate.net Thiourea derivatives are widely recognized as crucial reagents in organic synthesis. mdpi.commdpi.com

The reactivity of the thiourea group allows for its transformation into various other functional groups and heterocyclic systems. For example, thiourea derivatives can be used to synthesize thiazole (B1198619) compounds. mdpi.com The development of bifunctional organocatalysts, such as those derived from 1,3-diamines and incorporating a thiourea or squaramide moiety, highlights the utility of these compounds in asymmetric synthesis. researchgate.net These catalysts have been successfully employed in Michael additions of 1,3-dicarbonyl compounds to nitroolefins. researchgate.net

Furthermore, thiourea organocatalysts are known to activate carbonyl compounds through hydrogen bonding, facilitating reactions such as the aminolysis of cyclic carbonates. researchgate.net The electron-withdrawing substituents on the phenyl rings of the thiourea enhance its hydrogen-bonding capabilities. researchgate.net The 3,5-bis(trifluoromethyl)phenyl group is a particularly privileged substituent in this regard. researchgate.net

The development of new synthetic methodologies often relies on the availability of versatile building blocks. Phosphine-catalyzed reactions, for instance, provide a powerful tool for the synthesis of functionalized 1,3-butadienes from simple starting materials. nih.gov Similarly, hypervalent iodine(III) reagents have found widespread use in visible-light-induced photoredox catalysis, enabling a variety of organic transformations under mild conditions. frontiersin.org

Exploitation in Chemical Methodologies (e.g., derivatization for analytical purposes)

The chemical properties of this compound lend themselves to various chemical methodologies, including its use in derivatization for analytical purposes. Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography (GC) or enhancing its detectability for mass spectrometry (MS). sigmaaldrich.com

The analysis of polar compounds like amino acids often requires derivatization prior to GC-MS analysis to replace active hydrogens with nonpolar moieties. sigmaaldrich.com Silylation is a common derivatization technique, and reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form stable derivatives. sigmaaldrich.com

For the analysis of small molecules like short-chain fatty acids (SCFAs) and neurotransmitters by liquid chromatography-tandem mass spectrometry (LC-MS/MS), various derivatization reagents are employed to improve sensitivity and chromatographic separation. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), O-benzylhydroxylamine (O-BHA), and 2-picolylamine (2-PA) have been evaluated for the analysis of SCFAs. nih.gov For imaging mass spectrometry of endogenous amine metabolites in tissues, derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can enhance sensitivity and specificity. nih.gov

Thiourea derivatives themselves can be part of the molecular structure of compounds used in analytical methodologies. For instance, new heterocyclic compounds containing triazole, thiadiazole, and thiazole rings have been synthesized and evaluated for their anti-corrosion activity. chemmethod.com The synthesis of these compounds often involves the use of thiosemicarbazone derivatives, which are closely related to thioureas. chemmethod.com

Below is an interactive data table summarizing the applications discussed:

Future Research Directions and Unexplored Avenues for 3 Phenylphenyl Methylthiourea

Design and Synthesis of Novel Biphenyl-Thiourea Architectures with Enhanced Chemical Functionality

The core structure of (3-Phenylphenyl)methylthiourea offers a robust platform for modification. Future research will focus on the rational design and synthesis of new derivatives with tailored functionalities to enhance their catalytic performance and expand their applicability.

One promising avenue is the introduction of various electron-withdrawing or electron-donating groups onto the biphenyl (B1667301) backbone. These substituents can modulate the acidity of the N-H protons of the thiourea (B124793) moiety, thereby fine-tuning its hydrogen-bonding strength and catalytic activity. For instance, the incorporation of trifluoromethyl groups has been shown to increase the acidity and create more rigid, active catalyst conformations. dcu.ieresearchgate.net

Another key area of exploration is the development of bifunctional and multifunctional catalysts. By incorporating additional catalytic sites, such as primary, secondary, or tertiary amines, amino alcohols, or even other hydrogen-bond donors, into the biphenyl-thiourea structure, researchers can create catalysts capable of activating both the nucleophile and the electrophile simultaneously. nih.govjst.go.jp This approach can lead to significant rate enhancements and improved stereoselectivity in asymmetric reactions. The synthesis of such complex molecules can be achieved through multi-step reaction sequences, often starting from commercially available biphenyl derivatives. researchgate.netksu.edu.tr

Recent research has also focused on creating novel biphenyl-thiourea derivatives for specific applications beyond traditional organocatalysis, such as in medicinal chemistry as enzyme inhibitors or as antifungal agents. nih.govacs.org These studies provide a blueprint for designing architectures with specific biological or material science applications in mind.

Table 1: Strategies for Enhancing Biphenyl-Thiourea Functionality

| Modification Strategy | Desired Effect | Example Application |

| Introduction of Electron-Withdrawing Groups | Increased N-H acidity, enhanced H-bonding | Asymmetric catalysis, Diels-Alder reactions dcu.ie |

| Incorporation of Basic Moieties (e.g., amines) | Bifunctional activation of nucleophile and electrophile | Michael additions, aza-Henry reactions jst.go.jpmdpi.com |

| Attachment to Chiral Scaffolds | Induction of stereoselectivity | Asymmetric synthesis nih.gov |

| Creation of Macrocyclic or Bis-thiourea Structures | Pre-organization of the catalytic site, enhanced binding | Asymmetric Henry reactions nih.gov |

The synthesis of these novel architectures will continue to leverage established methods, such as the reaction of corresponding amines with isothiocyanates, while also exploring more efficient and sustainable synthetic routes, including multicomponent reactions. researchgate.netnih.govresearchgate.net

Advanced Computational Modeling for Predictive Catalyst Design and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalysts. For biphenyl-thiourea derivatives, advanced computational modeling offers a pathway to rationally design more efficient catalysts and to gain profound insights into reaction mechanisms.

Density Functional Theory (DFT) calculations are particularly powerful for studying these systems. acs.org They can be used to:

Predict Catalyst Conformation: Thiourea catalysts can exist in different conformations (e.g., syn-anti or anti-anti), which significantly impacts their catalytic activity. Computational models can determine the lowest energy conformations and how they interact with substrates. mdpi.com

Elucidate Binding Modes: By modeling the interaction between the catalyst and the substrates, researchers can understand the specific hydrogen-bonding patterns responsible for activation. This includes identifying which N-H group is involved in the key interaction and the geometry of the transition state. mdpi.comacs.org

Rationalize Stereoselectivity: In asymmetric catalysis, computational studies can model the transition states leading to different stereoisomers, allowing researchers to understand the origin of enantioselectivity and to design catalysts that favor the desired outcome.

Guide Catalyst Optimization: By computationally screening a library of virtual derivatives with different substituents or structural modifications, researchers can identify the most promising candidates for synthesis, saving significant time and resources.

Ab initio molecular dynamics (MD) simulations can provide a dynamic picture of the catalytic process, revealing the role of solvent molecules and the timescale of important events like hydrogen-bond exchange. acs.org The synergy between computational predictions and experimental validation is crucial. For example, comparing calculated vibrational spectra with experimentally measured data can confirm the predicted binding modes and conformational states of the catalyst-substrate complex. acs.org

Exploration of New Catalytic Transformations and Reaction Types

While biphenyl-thiourea catalysts have shown great promise in a range of reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations, there remains a vast, unexplored territory of potential applications. jst.go.jpmdpi.com Future research will undoubtedly focus on expanding the scope of these catalysts to new and more challenging transformations.

Potential areas for exploration include:

Pericyclic Reactions: Investigating their utility in reactions like Diels-Alder and hetero-Diels-Alder reactions, where their hydrogen-bonding ability could organize the diene and dienophile.

Rearrangement Reactions: Exploring their potential to catalyze various rearrangement reactions, such as the Claisen rearrangement, by stabilizing charged intermediates or transition states. dcu.ie

Oxidative and Reductive Processes: Designing bifunctional systems where the thiourea moiety acts as a recognition site, working in concert with a redox-active center to effect novel transformations.

Polymerization Reactions: Utilizing their ability to control monomer orientation and activation in stereoselective polymerization reactions.

Furthermore, expanding the substrate scope within known reaction types is also a key research direction. This involves designing derivatives of this compound that can accommodate more sterically hindered or electronically diverse substrates, thereby increasing the synthetic utility of these catalytic methods. The development of multifunctional thiourea catalysts is expected to be particularly important for expanding their applicability. jst.go.jp

Integration into Multicomponent Systems for Synergistic Effects in Chemical Processes

The true power of catalysis is often realized in complex systems where multiple components work in concert. Integrating this compound and its derivatives into multicomponent catalytic systems is a highly promising avenue for future research, with the potential for discovering novel reactivity and achieving unprecedented levels of efficiency and selectivity.

This integration can take several forms:

Dual Catalysis: This involves the simultaneous use of a thiourea organocatalyst with another catalyst, such as a transition metal complex or a different type of organocatalyst (e.g., a Brønsted acid or base). The two catalysts can activate different components of the reaction orthogonally, leading to a synergistic effect.

Bifunctional Catalysis: As discussed previously, this involves creating a single molecule that contains both a thiourea moiety and another catalytic group. nih.govjst.go.jp The development of phosphinothioureas, for example, combines the hydrogen-bonding ability of thiourea with the nucleophilic character of phosphines, enabling unique cycloaddition reactions. nih.gov

Multicomponent Reactions (MCRs): Thiourea catalysts are well-suited for MCRs, where three or more reactants combine in a single step. researchgate.net Their ability to pre-organize multiple substrates through hydrogen bonding can facilitate complex bond-forming sequences with high atom economy.

The success of these approaches relies on a deep understanding of the compatibility and potential interactions between the different catalytic species. Careful design and optimization are required to ensure that the components work together synergistically rather than interfering with one another.

Q & A

Basic: What are the recommended synthetic routes and purification methods for (3-Phenylphenyl)methylthiourea?

Methodological Answer:

The synthesis typically involves coupling 3-phenylphenylmethylamine with thiophosgene or ammonium thiocyanate under controlled pH and temperature. For example, reactions in anhydrous dichloromethane at 0–5°C with triethylamine as a base yield intermediate isothiocyanates, followed by amine-thiocyanate coupling . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:3 ethyl acetate/hexane) ensures product isolation .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

X-ray crystallography is the gold standard for determining crystal packing and hydrogen-bonding networks, as seen in analogous thiourea adducts where N–H···S interactions form ribbon-like structures . Complementary techniques include:

- FTIR : Confirm N–H stretches (~3200 cm⁻¹) and C=S absorption (~1250 cm⁻¹).

- NMR : NMR shows aromatic protons (δ 7.2–7.8 ppm) and methylene protons (δ 4.5–5.0 ppm); NMR identifies thiourea carbons (C=S at δ 180–185 ppm) .

- Elemental Analysis : Validate C, H, N, and S content with ≤0.4% deviation from theoretical values .

Advanced: What experimental designs are used to study coordination chemistry with this compound as a ligand?

Methodological Answer:

To prepare metal complexes, dissolve the ligand in methanol and add stoichiometric amounts of metal salts (e.g., CuCl, CuBr) under nitrogen. For Cu(I) complexes, maintain a 1:1–1:5 metal-to-ligand ratio and characterize using:

- Single-crystal XRD : Resolve bonding modes (e.g., monodentate vs. bridging sulfur).

- UV-Vis : Detect metal-to-ligand charge transfer (MLCT) bands (e.g., ~350–450 nm for Cu–S systems).

- Cyclic Voltammetry : Identify redox potentials (e.g., Cu⁺/Cu²⁺ at ~0.2–0.5 V vs. Ag/AgCl) .

Advanced: How can kinetic and mechanistic studies resolve contradictions in reaction pathways involving this compound?

Methodological Answer:

Conflicting rate constants or activation energies (e.g., aerated vs. deaerated conditions) require:

- Controlled Variable Testing : Vary temperature (20–80°C), concentration (0.1–1.0 M), and oxygen levels.

- Isotopic Labeling : Use -labeled thiourea to track sulfur participation in redox reactions via mass spectrometry .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can validate proposed intermediates, such as thiyl radicals or metal-adduct transition states .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

For antimicrobial or enzyme inhibition studies:

- Microplate Assays : Measure IC₅₀ values against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC range: 5–50 µg/mL).

- Enzyme Kinetics : Monitor inhibition of acetylcholinesterase or urease via Ellman’s method (λ = 412 nm) or Berthelot reaction, respectively.

- Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., −8.0 to −10.0 kcal/mol for thiourea-kinase interactions) .

Advanced: How should researchers address data contradictions in crystallographic vs. spectroscopic analyses of thiourea derivatives?

Methodological Answer:

Discrepancies in hydrogen-bonding patterns (e.g., XRD vs. IR/NMR) necessitate:

- Multimodal Validation : Correlate XRD-derived bond lengths with - NOESY for spatial proximity.

- Dynamic Studies : Variable-temperature NMR (−40°C to 25°C) can reveal dynamic hydrogen-bond breaking/reforming.

- Statistical Reproducibility : Replicate experiments across ≥3 batches and apply ANOVA (p < 0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.